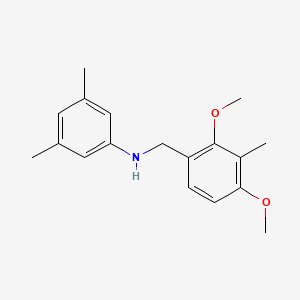
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was initially developed as a potential contraceptive, but later found to have other applications in reproductive health and cancer treatment.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in reproductive health and cancer treatment. In reproductive health, this compound has been investigated as a potential emergency contraceptive, as well as a treatment for uterine fibroids and endometriosis. In cancer treatment, this compound has been studied for its anti-tumor and anti-angiogenic effects in breast cancer, ovarian cancer, and prostate cancer.
Mecanismo De Acción
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide acts as a selective progesterone receptor modulator, which means it can selectively bind to and modulate the activity of progesterone receptors. Progesterone is a hormone that plays a critical role in the menstrual cycle, pregnancy, and other reproductive processes. By modulating progesterone receptor activity, this compound can prevent or delay ovulation, inhibit the growth of uterine fibroids, and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In reproductive health, this compound has been shown to inhibit ovulation, reduce menstrual bleeding, and decrease the size of uterine fibroids. In cancer treatment, this compound has been shown to inhibit tumor growth and angiogenesis, induce apoptosis, and sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide in lab experiments is its specificity for progesterone receptors, which allows for more targeted and precise modulation of receptor activity. However, one limitation is its relatively low potency compared to other SPRMs, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide. In reproductive health, further studies are needed to determine the optimal dosage and timing of this compound for emergency contraception and treatment of uterine fibroids and endometriosis. In cancer treatment, more research is needed to elucidate the mechanisms of this compound's anti-tumor and anti-angiogenic effects, as well as its potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide is synthesized by reacting 2-chlorobenzyl chloride with 3,5-dimethylphenylmethanamine to form N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanamine. This intermediate is then reacted with methanesulfonyl chloride to produce this compound.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-8-13(2)10-15(9-12)18(21(3,19)20)11-14-6-4-5-7-16(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYJZGMHHNCMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)



![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)
![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)



![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)
![4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)

